molecular formula C24H14F3N3O3S B11596514 (2Z)-6-benzyl-2-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-6-benzyl-2-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11596514
M. Wt: 481.4 g/mol
InChI Key: UCMBCPFTMAFSPQ-MOSHPQCFSA-N
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Description

(2Z)-6-benzyl-2-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazine derivatives This compound is characterized by its unique structure, which includes a benzyl group, a trifluoromethyl phenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-benzyl-2-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the condensation of a benzylamine derivative with a furan-2-carbaldehyde derivative, followed by cyclization with a thiazolo[3,2-b][1,2,4]triazine precursor. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-benzyl-2-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or furan rings using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2Z)-6-benzyl-2-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2Z)-6-benzyl-2-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-6-benzyl-2-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the thiazolo[3,2-b][1,2,4]triazine core provides a versatile scaffold for further modifications.

Properties

Molecular Formula

C24H14F3N3O3S

Molecular Weight

481.4 g/mol

IUPAC Name

(2Z)-6-benzyl-2-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C24H14F3N3O3S/c25-24(26,27)16-8-4-7-15(12-16)19-10-9-17(33-19)13-20-22(32)30-23(34-20)28-21(31)18(29-30)11-14-5-2-1-3-6-14/h1-10,12-13H,11H2/b20-13-

InChI Key

UCMBCPFTMAFSPQ-MOSHPQCFSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F)/SC3=NC2=O

Canonical SMILES

C1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F)SC3=NC2=O

Origin of Product

United States

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